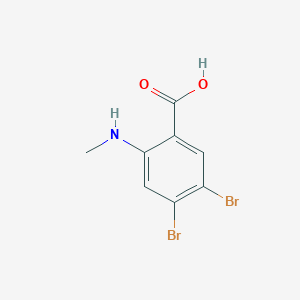
8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine: is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom at the 8th position, a fluorine atom at the 7th position, a methoxy group at the 2nd position, and a methyl group at the 4th position on the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the Gould-Jacobs reaction , where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization to form the naphthyridine skeleton .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes, including halogenation, methylation, and methoxylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine oxides or reduction to form naphthyridine derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Halogenating Agents: For halogenation reactions, reagents like N-bromosuccinimide (NBS) and Selectfluor are commonly used.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Solvents like dichloromethane, toluene, and methanol are frequently used in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The presence of halogen atoms enhances its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
- 8-Bromo-7-fluoro-2-methoxy-4-hydroxy-1,5-naphthyridine
- 8-Bromo-7-fluoro-2-methoxy-4-ethyl-1,5-naphthyridine
Uniqueness
8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C10H8BrFN2O |
|---|---|
Molecular Weight |
271.09 g/mol |
IUPAC Name |
8-bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine |
InChI |
InChI=1S/C10H8BrFN2O/c1-5-3-7(15-2)14-10-8(11)6(12)4-13-9(5)10/h3-4H,1-2H3 |
InChI Key |
INQWNEZYPUKPNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C(=CN=C12)F)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)
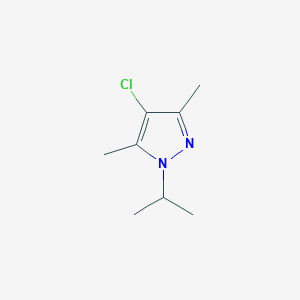
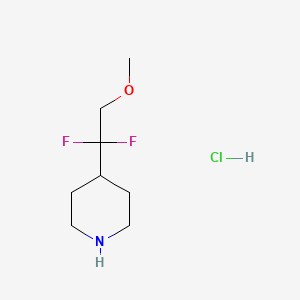
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)
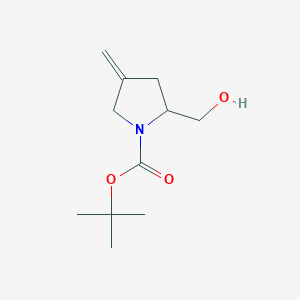
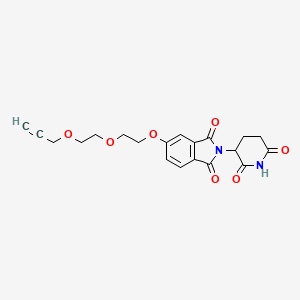
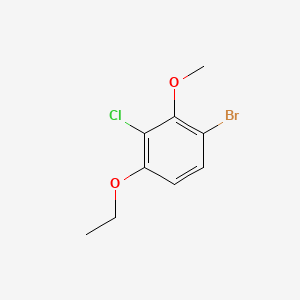
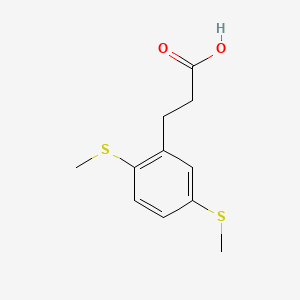
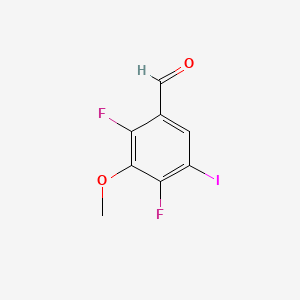
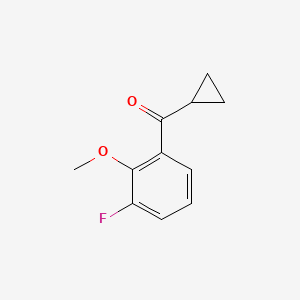
![2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B14777730.png)
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14777735.png)
